(3-Chloroisoquinolin-7-yl)methanol
Overview
Description
“(3-Chloroisoquinolin-7-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO . It is a heterocyclic compound that belongs to the class of isoquinolines . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “(3-Chloroisoquinolin-7-yl)methanol” is 193.63 . The compound has a linear structure formula . The InChI Key for this compound is SJOKSEZKMUBNFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Chloroisoquinolin-7-yl)methanol” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis of Novel Chloroquinoline-based Compounds :
- Research has demonstrated the synthesis of novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety, involving compounds related to (3-Chloroisoquinolin-7-yl)methanol. These compounds exhibit interesting photophysical properties, making them potential candidates for various applications in materials science (Singh, Sindhu, & Khurana, 2015).
Investigation of Lipid Dynamics :
- Methanol, a common solubilizing agent used in the study of transmembrane proteins, significantly impacts lipid dynamics. Research using 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations revealed methanol's influence on lipid transfer and flip-flop kinetics, offering valuable insights for biomembrane studies (Nguyen et al., 2019).
Antimalarial Drug Synthesis :
- The compound (3-Chloroisoquinolin-7-yl)methanol has been involved in the synthesis of certain antimalarials. For instance, derivatives synthesized from related chloroquinoline compounds showed effectiveness against Plasmodium berghei in mice, highlighting its potential in antimalarial drug development (Lutz & Sanders, 1976).
Excited-state Proton Transfer Studies :
- The excited-state proton transfer (ESPT) of 7-hydroxyquinoline in methanol has been studied, offering insights into the proton transfer mechanisms in excited states. Such studies are critical for understanding the behavior of organic molecules under various conditions (Cui et al., 2015).
Synthesis of Anticancer Compounds :
- Novel isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, synthesized via a click chemistry approach involving (2-chloroquinolin-3-yl) (thiophen-2-yl) methanol, have shown significant cytotoxicity against various human cancer cell lines. This research contributes to the development of new anticancer therapies (Othman et al., 2019).
Investigating Lanthanide Complexes :
- The use of methanol as a modifying agent in the extraction of certain lanthanides(III) with 5,7-dibromo-8-hydroxyquinoline has shown significant synergistic effects. This research provides insights into the formation of mixed ligand adducts in organic phases, which is crucial for understanding the behavior of lanthanide complexes (Czakis-Sulikowska & Pustelnik, 2008).
Safety And Hazards
“(3-Chloroisoquinolin-7-yl)methanol” is classified as a hazardous substance. It has a hazard class of 6.1 . The compound is dangerous if ingested, inhaled, or comes into contact with the skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3-chloroisoquinolin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKSEZKMUBNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298676 | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloroisoquinolin-7-yl)methanol | |
CAS RN |
1820687-50-0 | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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